tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate involves several steps. One common method includes the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety . This process yields the desired compound with a high degree of purity.
Chemical Reactions Analysis
tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate can be compared to similar compounds such as:
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound can be converted into spirocyclopropanated analogues of insecticides.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: Known for its use in organic synthesis.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Utilized in the synthesis of complex organic molecules.
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
tert-butyl N-(1-prop-2-ynylcyclopropyl)carbamate |
InChI |
InChI=1S/C11H17NO2/c1-5-6-11(7-8-11)12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) |
InChI Key |
FEPUMFNTBZSUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CC#C |
Origin of Product |
United States |
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